6-Azabicyclo[3.1.1]heptane
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Overview
Description
6-Azabicyclo[3.1.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional shape, which makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The structure of this compound is characterized by a seven-membered ring system that includes a nitrogen atom, making it a valuable scaffold for the development of bioactive molecules .
Mechanism of Action
Target of Action
6-Azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine
Mode of Action
The exact mode of action of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially leading to changes in the signaling pathways associated with these receptors.
Biochemical Pathways
The specific biochemical pathways affected by 6-Azabicyclo[31As a component of rupatidine , it may be involved in the modulation of histamine signaling pathways, which play a crucial role in allergic reactions.
Pharmacokinetics
The pharmacokinetics of 6-Azabicyclo[31It is noted that the compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may contribute to the antihistamine effects of this drug, potentially leading to a reduction in allergic symptoms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Azabicyclo[3.1.1]heptane are intriguing. It has been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds
Molecular Mechanism
It’s known that the compound can be incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . Another method involves the reduction of spirocyclic oxetanyl nitriles, which provides a scalable route to 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available bulk reagents. The key steps include the preparation of intermediates on a kilogram scale, followed by functional group transformations to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidative decarboxylation using lead tetraacetate (Pb(OAc)4) to form 2,6-methanopiperidone derivatives.
Reduction: Reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptanes.
Substitution: Photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position.
Major Products: The major products formed from these reactions include 2,6-methanopiperidone derivatives, N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, and heterocycle-functionalized 6-azabicyclo[3.1.1]heptanes .
Scientific Research Applications
6-Azabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and bioisosteres.
Biology: Incorporated into the structure of bioactive compounds to improve their physicochemical properties.
Industry: Employed in the synthesis of heterocycle-functionalized compounds relevant to medicinal chemistry.
Comparison with Similar Compounds
6-Azabicyclo[3.1.1]heptane is unique due to its three-dimensional structure and the presence of a nitrogen atom within the ring system. Similar compounds include:
Piperidine: A six-membered ring with a nitrogen atom, commonly used in medicinal chemistry.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in the synthesis of alkaloids.
Bicyclo[3.1.1]heptane: A similar bicyclic structure without the nitrogen atom, used as a bioisostere for meta-substituted benzenes
Properties
IUPAC Name |
6-azabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENNCEQUAZKJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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